N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14939053
InChI: InChI=1S/C13H14N2OS/c16-12(9-5-1-2-6-9)15-13-14-10-7-3-4-8-11(10)17-13/h3-4,7-9H,1-2,5-6H2,(H,14,15,16)
SMILES:
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol

N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide

CAS No.:

Cat. No.: VC14939053

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide -

Specification

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Standard InChI InChI=1S/C13H14N2OS/c16-12(9-5-1-2-6-9)15-13-14-10-7-3-4-8-11(10)17-13/h3-4,7-9H,1-2,5-6H2,(H,14,15,16)
Standard InChI Key QXKQVHKAOAGNDN-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C(=O)NC2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(1,3-Benzothiazol-2-yl)cyclopentanecarboxamide (C₁₃H₁₄N₂OS) has a molecular weight of 246.33 g/mol. The benzothiazole moiety consists of a bicyclic structure with sulfur and nitrogen atoms, while the cyclopentanecarboxamide group introduces a hydrophobic, conformationally constrained element.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂OS
Molecular Weight246.33 g/mol
Melting Point281–282°C (analogous compound)
SolubilityModerate in polar aprotic solvents

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via coupling reactions between benzothiazole amines and cyclopentanecarboxylic acid derivatives. A representative method involves:

  • Activation: Cyclopentanecarboxylic acid is activated using coupling agents like EDC.HCl and HOBt.

  • Amide Bond Formation: Reacting the activated acid with 2-aminobenzothiazole in tetrahydrofuran (THF) at room temperature for 7 hours.

  • Purification: The product is isolated via column chromatography, yielding ~27% .

Reaction Scheme:

Cyclopentanecarboxylic acid+2-AminobenzothiazoleEDC.HCl, HOBt, THFN-(1,3-Benzothiazol-2-yl)cyclopentanecarboxamide\text{Cyclopentanecarboxylic acid} + \text{2-Aminobenzothiazole} \xrightarrow{\text{EDC.HCl, HOBt, THF}} \text{N-(1,3-Benzothiazol-2-yl)cyclopentanecarboxamide}

Pharmacological Properties

Anticancer Activity

Benzothiazole derivatives are known for their cytotoxicity against cancer cells. While direct data on this compound is limited, structurally related analogs demonstrate:

  • IC₅₀ Values: 1.5–2.0 µM against A431 (epidermoid carcinoma) and A549 (lung cancer) cells.

  • Mechanisms: Apoptosis induction via caspase activation and cell cycle arrest at the G1 phase.

Table 2: Comparative Anticancer Activity of Analogous Compounds

CompoundIC₅₀ (µM)Cell LineMechanismSource
N-(6-Nitrobenzothiazol-2-yl)acetamide1.5A431Caspase-3 activation
N-(7-Chloro-4-methoxybenzothiazol-2-yl)furan-2-carboxamide2.0A549G1 phase arrest

Applications in Drug Development

Anticancer Agents

The compound’s scaffold is a candidate for optimizing antitumor agents. Modifications to the cyclopentane ring (e.g., introducing sulfonamide groups) improve solubility and target affinity, as seen in N-(6-methylsulfonylbenzothiazol-2-yl)cyclopentanecarboxamide .

Anti-Inflammatory Therapeutics

Benzothiazole derivatives inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α). This dual activity (anticancer and anti-inflammatory) positions the compound as a candidate for combination therapies.

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopentane and benzothiazole moieties to enhance potency.

  • In Vivo Studies: Efficacy and pharmacokinetic profiling in animal models.

  • Target Identification: Elucidating molecular targets via proteomic screening.

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